2,5-Dichloro-4-hydrazinobenzenesulfonic acid
Overview
Description
2,5-Dichloro-4-hydrazinobenzenesulfonic acid is an organic compound with the molecular formula C6H6Cl2N2O3S and a molecular weight of 257.09 g/mol . It is a derivative of benzenesulfonic acid, characterized by the presence of two chlorine atoms and a hydrazino group attached to the benzene ring. This compound is known for its applications in various chemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid typically involves the chlorination of 4-hydrazinobenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or recrystallization techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-hydrazinobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzenesulfonic acids.
Scientific Research Applications
2,5-Dichloro-4-hydrazinobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in the detection of certain biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-hydrazinobenzenesulfonic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects on biological systems .
Comparison with Similar Compounds
4-Hydrazinobenzenesulfonic acid: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
2,5-Dichlorobenzenesulfonic acid: Lacks the hydrazino group, limiting its applications in biochemical assays.
2,4-Dichloro-6-hydrazinobenzenesulfonic acid: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 2,5-Dichloro-4-hydrazinobenzenesulfonic acid is unique due to the presence of both chlorine atoms and a hydrazino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various scientific applications .
Properties
IUPAC Name |
2,5-dichloro-4-hydrazinylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O3S/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9/h1-2,10H,9H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSCIUWLNZAPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059480 | |
Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-89-8 | |
Record name | 2,5-Dichloro-4-hydrazinylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichloro-4-hydrazinobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6219 | |
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Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2,5-dichloro-4-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-4-hydrazinobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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